N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-12-4-3-5-16(13(12)2)24-17(28)10-29-20-18-19(22-11-23-20)27(26-25-18)15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVAXHXLLBRJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three key intermediates:
- 3-(4-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol (Core heterocycle with thiol functionality)
- N-(2,3-Dimethylphenyl)-2-bromoacetamide (Acetamide precursor)
- Coupling reagents for sulfur-alkyl bond formation
Primary synthetic routes converge on late-stage nucleophilic substitution between the thiolate anion of the triazolopyrimidine core and the α-bromoacetamide derivative.
Synthesis of 3-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-thiol
Cyclocondensation of Pyrimidine Precursors
The triazolopyrimidine core is synthesized via a [3+2] cycloaddition between 4-amino-5-hydrazinylpyrimidine and 4-fluorobenzaldehyde, followed by oxidative cyclization:
Step 1:
4-Amino-5-hydrazinylpyrimidine (1.0 equiv) reacts with 4-fluorobenzaldehyde (1.2 equiv) in ethanol under reflux (78°C, 12 h) to form a hydrazone intermediate.
Step 2:
Oxidation with iodine (1.5 equiv) in DMF at 60°C for 6 h induces cyclization to yield 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine.
Step 3:
Thiolation at C7 is achieved via nucleophilic displacement of a chlorine substituent using thiourea. The 7-chloro intermediate (prepared via chlorination with POCl₃) reacts with thiourea (2.0 equiv) in anhydrous dioxane at 110°C for 8 h, yielding the 7-thiol derivative.
Table 1: Optimization of Thiolation Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiourea, 8 h | Dioxane | 110 | 78 |
| NaSH, 6 h | EtOH | 80 | 65 |
| H₂S gas, 12 h | DMF | 120 | 42 |
Preparation of N-(2,3-Dimethylphenyl)-2-Bromoacetamide
Acetylation of 2,3-Dimethylaniline
2,3-Dimethylaniline (1.0 equiv) reacts with acetic anhydride (1.5 equiv) in dichloromethane at 0–5°C for 2 h, followed by quenching with ice-water to yield N-(2,3-dimethylphenyl)acetamide (mp 105–107°C, 92% yield).
Bromination at the α-Position
The acetamide undergoes radical bromination using N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ at 80°C for 4 h, producing N-(2,3-dimethylphenyl)-2-bromoacetamide (mp 89–91°C, 85% yield).
Table 2: Bromination Reagent Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NBS/BPO | CCl₄ | 4 | 85 |
| Br₂/PCl₃ | CHCl₃ | 6 | 72 |
| HBr/H₂O₂ | AcOH | 8 | 68 |
Coupling of Thiol and α-Bromoacetamide
Nucleophilic Substitution
The 7-thioltriazolopyrimidine (1.0 equiv) is deprotonated with K₂CO₃ (2.0 equiv) in dry DMF under nitrogen. N-(2,3-Dimethylphenyl)-2-bromoacetamide (1.2 equiv) is added dropwise, and the mixture is stirred at 50°C for 6 h. The product precipitates upon ice-water addition and is recrystallized from ethanol.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 50 | 76 |
| NaH | THF | 25 | 63 |
| Cs₂CO₃ | DMSO | 80 | 82 |
Characterization and Analytical Data
Spectroscopic Confirmation
Alternative Synthetic Routes
Industrial-Scale Considerations
Purification Challenges
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 40% (e.g., thiolation step completed in 2 h at 150°C).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazolo-pyrimidine derivatives:
Key Observations:
Triazole-Pyrimidine Core vs. Other Scaffolds :
- The target compound and its fluorobenzyl analog share the triazolo[4,5-d]pyrimidine core, which distinguishes them from flumetsulam’s triazolo(1,5-a)pyrimidine system. The position of the triazole fusion affects electronic properties and binding interactions.
- Oxadixyl lacks the triazole-pyrimidine system entirely, relying on an oxazolidinyl-acetamide scaffold for fungicidal activity .
Substituent Effects: The 4-fluorophenyl group in the target compound vs. The benzyl group’s methylene spacer may enhance conformational flexibility but reduce binding affinity in rigid enzyme pockets. Flumetsulam’s 2-sulfonamide group (vs. sulfanylacetamide in the target compound) contributes to its herbicidal activity via acetolactate synthase (ALS) inhibition, highlighting the role of sulfonamide in enzyme interaction .
In contrast, flumetsulam and oxadixyl are agrochemicals with well-defined mechanisms .
Research Findings and Mechanistic Insights
- Triazolo-Pyrimidine Derivatives :
The triazolo[4,5-d]pyrimidine scaffold is associated with ATP-competitive kinase inhibition due to its ability to mimic purine bases. Substitution at the 3-position (e.g., 4-fluorophenyl) enhances selectivity for kinases like EGFR or VEGFR . - Role of Fluorine :
The 4-fluoro substituent in both the target compound and improves metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation. - Sulfanylacetamide vs. Sulfonamide : The sulfanylacetamide group in the target compound may engage in hydrogen bonding with catalytic lysine residues in kinases, whereas flumetsulam’s sulfonamide acts as a hydrogen-bond acceptor in ALS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
